Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate
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Overview
Description
Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C24H32N4O7S and its molecular weight is 520.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be related to the thiazole ring structure, which is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes . For instance, some thiazole derivatives can inhibit the growth of cells by stopping the division when the cells complete a division cycle before another DNA synthesis phase starts .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a range of biological outcomes . For instance, some thiazole derivatives can induce apoptosis and cause cell cycle arrests in certain cell lines .
Result of Action
Some thiazole derivatives are known to have significant analgesic, anti-inflammatory, and antitumor activities . For instance, some thiazole derivatives can inhibit the growth of certain cell lines .
Biochemical Analysis
Biochemical Properties
The thiazole ring in Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been reported yet.
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
The thiazole ring in this compound can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which might influence its interactions with biomolecules.
Biological Activity
Methyl 4-(2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activity.
- Piperazine Moiety : A six-membered ring that often enhances pharmacological properties.
- Benzoate Group : Contributes to the lipophilicity and overall stability of the compound.
The molecular formula is C18H26N4O5S, with a molecular weight of approximately 398.49 g/mol.
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit serine proteases, which are critical in various physiological processes. For example, studies have identified piperidine-based inhibitors that exhibit significant potency against serine proteases like matriptase and hepsin with IC50 values in the nanomolar range .
- Oxalate Interaction : The oxalate component may influence calcium metabolism and renal function. Research indicates that oxalate can induce cellular toxicity through free radical generation, leading to increased membrane permeability in renal cells . This toxicity is particularly relevant in the context of kidney stone formation, where elevated oxalate levels can exacerbate conditions like hyperoxaluria .
Antimicrobial Properties
Preliminary studies suggest that thiazole derivatives possess antimicrobial activities. The presence of the thiazole ring in this compound could confer similar properties, potentially making it effective against various bacterial strains.
Cytotoxicity Studies
Cytotoxic effects have been observed in related compounds when tested on cancer cell lines. For instance, thiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . Future studies should focus on the specific cytotoxicity of this compound against various cancer cell lines.
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 4-[[2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.C2H2O4/c1-22(2,3)18-15-30-20(24-18)14-26-11-9-25(10-12-26)13-19(27)23-17-7-5-16(6-8-17)21(28)29-4;3-1(4)2(5)6/h5-8,15H,9-14H2,1-4H3,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQHSJYXIFTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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